molecular formula C23H26N6O5S B2792428 ethyl 3-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate CAS No. 1251613-12-3

ethyl 3-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate

Cat. No.: B2792428
CAS No.: 1251613-12-3
M. Wt: 498.56
InChI Key: MBRONXCQZBGKAX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a thiazolopyrimidine core, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of ethyl 3-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Construction of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine core.

    Attachment of the Benzoate Ester: The final step includes the esterification of the benzoate group with the intermediate compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

The major products formed from these reactions will depend on the specific conditions and reagents employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate involves its interaction with specific molecular targets. The piperidine ring and thiazolopyrimidine core are likely to play crucial roles in binding to these targets, potentially inhibiting or activating certain pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(1-piperidinylmethyl)-1,3-thiazole-4-carboxylate: This compound shares a similar thiazole core but differs in the substituents attached to the core.

    1-(N-(3-ethylphenyl)carbamoyl)piperidine: This compound has a similar piperidine ring but lacks the thiazolopyrimidine core.

The uniqueness of ethyl 3-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate lies in its combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[[2-[2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O5S/c1-3-34-22(33)15-5-4-6-16(11-15)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-9-7-14(8-10-28)20(31)24-2/h4-6,11,13-14H,3,7-10,12H2,1-2H3,(H,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRONXCQZBGKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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